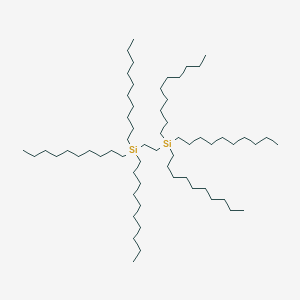

Ethylenebis(tris(decyl)silane)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethylenebis(tris(decyl)silane) is a useful research compound. Its molecular formula is C62H130Si2 and its molecular weight is 931.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethylenebis(tris(decyl)silane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(tris(decyl)silane) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Materials Science

Ethylenebis(tris(decyl)silane) is primarily utilized as a coupling agent and surface modifier in materials science. Its long-chain structure imparts hydrophobic properties to surfaces, making it suitable for applications that require moisture resistance.

- Hydrophobic Coatings : The compound is effective in creating water-repellent surfaces on materials such as concrete, ceramics, and glass. By chemically bonding with the substrate, it enhances the material's durability and aesthetic appeal .

- Composite Materials : In polymer composites, ethylenebis(tris(decyl)silane) can improve interfacial adhesion between organic polymers and inorganic fillers, leading to enhanced mechanical properties and thermal stability .

Nanotechnology

In the realm of nanotechnology, ethylenebis(tris(decyl)silane) serves as a functional agent for modifying nanoparticles and other nanoscale materials.

- Nanoparticle Functionalization : The compound can be used to modify silica nanoparticles, enhancing their dispersion in polymer matrices. This functionalization improves the mechanical strength and thermal stability of nanocomposites .

- Self-assembled Monolayers : Ethylenebis(tris(decyl)silane) is employed in the formation of self-assembled monolayers (SAMs) on various substrates. These SAMs are crucial for developing biosensors and other nano-devices that require specific surface properties .

Surface Modification

Surface modification using ethylenebis(tris(decyl)silane) has significant implications in various industries.

- Biomedical Applications : The compound's ability to create biocompatible surfaces makes it suitable for biomedical devices. It can enhance cell adhesion and proliferation on implants, thus improving their functionality and longevity .

- Textile Industry : In textiles, ethylenebis(tris(decyl)silane) is utilized to impart water repellency to fabrics. This application is particularly valuable in outdoor gear and clothing, where moisture resistance is critical .

Case Study 1: Hydrophobic Coatings on Concrete

A study demonstrated the effectiveness of ethylenebis(tris(decyl)silane) as a hydrophobic agent for concrete surfaces. When applied, the treated concrete exhibited significantly lower water absorption rates compared to untreated samples, showcasing improved durability against weathering effects.

Case Study 2: Functionalization of Silica Nanoparticles

Research focused on modifying silica nanoparticles with ethylenebis(tris(decyl)silane) revealed enhanced dispersion in polymer matrices. The resulting nanocomposites showed improved mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Hydrophobic Coatings | Improved moisture resistance |

| Nanotechnology | Nanoparticle Functionalization | Enhanced mechanical strength |

| Surface Modification | Biomedical Devices | Increased biocompatibility |

| Textile Industry | Water Repellent Fabrics | Enhanced durability and functionality |

化学反応の分析

Hydrolysis and Silanol Formation

Ethylenebis(tris(decyl)silane) undergoes hydrolysis in the presence of moisture, forming reactive silanol intermediates:

Si–O–Si+H2O→2Si–OH+byproducts

This reaction is critical for its function as a coupling agent, enabling covalent bonding with hydroxylated inorganic surfaces (e.g., glass, metals) . Studies show that hydrolysis rates depend on environmental humidity and the steric hindrance of decyl groups, which moderately slow reactivity compared to shorter-chain silanes .

Surface Bonding and Adhesion Mechanisms

The compound forms stable bonds with substrates via silanol condensation. When applied to oxidized silicon, it achieves a surface density of 2–4 molecules/nm², comparable to other long-chain silanes . Key steps include:

-

Hydrolysis : Generation of Si–OH groups.

-

Condensation : Reaction with surface –OH groups:

Si–OH+Surface–OH→Si–O–Surface+H2O

Ellipsometry data indicate film thicknesses of 1.2–1.4 nm for analogous decyl-containing silanes, suggesting monolayers with partial vertical disorder due to bulky side chains .

Comparative Reaction Efficiencies

Reaction efficiencies vary with synthetic conditions and molecular structure:

| Parameter | Ethylenebis(tris(decyl)silane) | Shorter-Chain Silanes (e.g., APTES) |

|---|---|---|

| Hydrolysis Rate | Moderate | High |

| Surface Coverage | 2–4 molecules/nm² | 4–6 molecules/nm² |

| Thermal Stability | >150°C | <100°C |

The reduced surface density compared to aminosilanes (e.g., APTES) arises from steric effects of decyl chains, which hinder close packing .

Crosslinking and Polymerization

In anhydrous environments, ethylenebis(tris(decyl)silane) participates in polycondensation reactions. For example, with diamine linkers:

2Si–Cl+H2N–R–NH2→Si–NH–R–NH–Si+2HCl

This reactivity is exploited in synthesizing hybrid organic-inorganic polymers, though the long decyl chains promote flexibility over rigidity .

Stability Against Environmental Factors

特性

分子式 |

C62H130Si2 |

|---|---|

分子量 |

931.9 g/mol |

IUPAC名 |

tris-decyl(2-tris-decylsilylethyl)silane |

InChI |

InChI=1S/C62H130Si2/c1-7-13-19-25-31-37-43-49-55-63(56-50-44-38-32-26-20-14-8-2,57-51-45-39-33-27-21-15-9-3)61-62-64(58-52-46-40-34-28-22-16-10-4,59-53-47-41-35-29-23-17-11-5)60-54-48-42-36-30-24-18-12-6/h7-62H2,1-6H3 |

InChIキー |

SRUMEPWGHNJFOI-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC[Si](CCCCCCCCCC)(CCCCCCCCCC)CC[Si](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。